molecular formula C5H9NOS B1266595 4-(Methylsulfinyl)butanenitrile CAS No. 61121-65-1

4-(Methylsulfinyl)butanenitrile

Cat. No.: B1266595
CAS No.: 61121-65-1
M. Wt: 131.2 g/mol
InChI Key: XCDBAGVWCGHEFB-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)butanenitrile is an organic compound with the molecular formula C5H9NOS. It is a nitrile derivative characterized by the presence of a methylsulfinyl group attached to the butanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfinyl)butanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent extraction, purification using gel filtration chromatography, and high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)butanenitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Methylsulfinyl)butanenitrile can be compared with other similar compounds, such as:

  • 1-Isothiocyanato-3-(methylsulfinyl)propane (IMSP)
  • 1-Isothiocyanato-4-(methylsulfinyl)butane (IMSB)
  • 5-(Methylsulfinyl)pentanenitrile (MSPN)

These compounds share structural similarities but differ in their specific functional groups and chain lengths, which can influence their chemical properties and applications .

Biological Activity

4-(Methylsulfinyl)butanenitrile, also known as iberverin nitrile, is a compound derived from glucosinolates found in various Brassica species. This compound has garnered attention for its potential biological activities, particularly in cancer prevention and other health-related benefits. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in health sciences.

Chemical Structure and Properties

This compound has the molecular formula C5H9NOSC_5H_9NOS and is characterized by a methylsulfinyl group attached to a butanenitrile backbone. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Induction of Phase II Enzymes : The compound enhances the activity of phase II detoxifying enzymes, which play a crucial role in the metabolism and elimination of carcinogens from the body .
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to inhibited proliferation and increased apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress by generating ROS, which can trigger apoptotic pathways in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer properties of this compound:

  • In Vitro Studies : Research conducted on human lung cancer A549 cells demonstrated that this compound induces apoptosis through mitochondrial pathways. It was observed that treatment with this compound led to significant cell death, indicating its potential as an anticancer agent .
  • Mechanistic Insights : The compound's ability to interfere with xenobiotic metabolism contributes to its protective effects against carcinogenesis. By inducing phase II enzymes, it enhances detoxification processes within cells .

Other Health Benefits

In addition to its anticancer effects, this compound exhibits several other health benefits:

  • Antimicrobial Activity : Preliminary studies suggest that compounds derived from glucosinolates, including this compound, possess antimicrobial properties that may help combat infections .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through the action of this compound may contribute to its overall health benefits, although further research is needed to elucidate these effects fully .

Case Studies and Research Findings

StudyFindings
Fimognari et al. (2002)Demonstrated that this compound induces apoptosis in cancer cells via ROS generation.
Mi et al. (2007)Showed that this compound triggers cytostasis in various cancer cell lines.
Zhang (2012)Highlighted its role in enhancing phase II enzyme activity, contributing to detoxification processes.

Properties

IUPAC Name

4-methylsulfinylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-8(7)5-3-2-4-6/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBAGVWCGHEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304928
Record name 4-(Methylsulfinyl)butanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61121-65-1
Record name 4-(Methylsulfinyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61121-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(Methylsulfinyl)butanenitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC321800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321800
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Record name 4-(Methylsulfinyl)butanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfinylbutanenitrile
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Record name 4-(METHYLSULFINYL)BUTANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of purifying compounds like MSBN from natural sources?

A: Isolating and purifying compounds like MSBN from natural sources like broccoli and Lesquerella fendleri seeds is crucial for several reasons []:

    Q2: How does the purification process described in the research isolate MSBN?

    A: The research details a multi-step purification process for MSBN and related compounds []:

      Q3: How is the purity and identity of the isolated MSBN confirmed?

      A: The researchers employed a combination of analytical techniques to ensure the purity and confirm the identity of the isolated MSBN []:

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